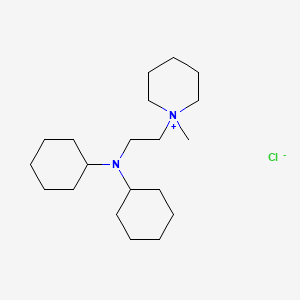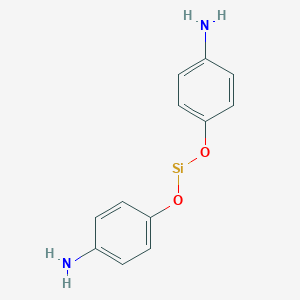
1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride is a quaternary ammonium compound. It is characterized by the presence of a piperidinium core substituted with a dicyclohexylaminoethyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride typically involves the reaction of 1-methylpiperidine with 2-(dicyclohexylamino)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It also acts on specific molecular targets, such as ion channels and receptors, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium bromide
- 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium iodide
- 1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium sulfate
Uniqueness
1-(2-(Dicyclohexylamino)ethyl)-1-methyl-piperidinium chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide, iodide, and sulfate counterparts. This uniqueness makes it particularly suitable for certain applications where chloride ions are preferred .
Eigenschaften
CAS-Nummer |
60996-85-2 |
|---|---|
Molekularformel |
C20H39ClN2 |
Molekulargewicht |
343.0 g/mol |
IUPAC-Name |
N-cyclohexyl-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]cyclohexanamine;chloride |
InChI |
InChI=1S/C20H39N2.ClH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h19-20H,2-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JWUWTBFSZIYWIN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)CCN(C2CCCCC2)C3CCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)


![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![1H-Pyrrolo[3,2-h]quinoline, 2-methyl-](/img/structure/B14621503.png)



![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)



![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

